2-{[(4-Methylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one
Description
This compound features a 1,4-dihydropyrimidin-4-one core substituted at positions 2 and 3. The 2-position contains a [(4-methylphenyl)methyl]sulfanyl group, while the 5-position is functionalized with a [(4-methylpiperazin-1-yl)methyl] moiety. The dihydropyrimidinone scaffold is well-documented in medicinal chemistry for its bioactivity, particularly in anti-inflammatory and antimicrobial contexts .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-14-3-5-15(6-4-14)13-24-18-19-11-16(17(23)20-18)12-22-9-7-21(2)8-10-22/h3-6,11H,7-10,12-13H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTFGNKGXYPLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared to structurally related dihydropyrimidinones, pyridazinones, and piperazine derivatives to highlight key differences in physicochemical properties and bioactivity.
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula; †Predicted based on sulfanyl and piperazine groups.
Core Structure and Substituent Effects
- Dihydropyrimidinone vs. Compared to the pyrimidin-4(3H)-one in , the dihydro configuration may reduce planarity, affecting membrane permeability .
- Piperazine vs. Piperidine : The 4-methylpiperazine group in the target compound introduces a tertiary amine, improving water solubility over the piperidine analog in (predicted logP: ~2.5 vs. ~3.0) .
Physicochemical Properties
- Solubility: The target’s methylpiperazine group likely increases solubility in acidic environments (e.g., gastric fluid) due to protonation, whereas the chromeno-pyrimidinone () may aggregate due to aromatic stacking .
- pKa : The sulfanyl group (pKa ~8.3) and piperazine (pKa ~9.5) create a dual ionization profile, differing from the single basic center in MK45 () .
Inferred Bioactivity
- The piperazine moiety is common in serotonin receptor modulators, and the sulfanyl group may confer antioxidant properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
